- Pyrimidine-morpholine-fused-ring compounds as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
Cas no 936841-71-3 (4-(Trifluoromethyl)pyridin-3-ol)
4-(Trifluoromethyl)pyridin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-(Trifluoromethyl)pyridin-3-ol
- 4-Trifluoromethylpyridin-3-ol
- 3-Hydroxy-4-(trifluoromethyl)pyridine
- 3-HYDROXY-4-TRIFLUOROMETHYL PYRIDINE
- 4-(TrifluoroMethyl)-3-hydroxypyridine
- 4-Trifluoromethyl-pyridin-3-ol
- 4-(Trifluoromethyl)-3-pyridinol (ACI)
- 3-Hydroxy-4-trifluoromethylpyridine
- 3-Hydroxy-4-(trifluoromethyl)pyridine;
- MB09036
- SCHEMBL1973448
- SY067129
- J-512633
- WIEOGUCZLKCEGZ-UHFFFAOYSA-N
- DTXSID80649097
- Z1198304226
- WKCPGVBFXQBORW-UHFFFAOYSA-O
- CS-0060138
- 3-Hydroxy -4-trifluoromethylpyridine
- 4-(Trifluoromethyl)-3-pyridinol
- EN300-112838
- MFCD11035957
- AS-63333
- 936841-71-3
- AKOS005145643
-
- MDL: MFCD11035957
- Inchi: 1S/C6H4F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h1-3,11H
- InChI Key: WKCPGVBFXQBORW-UHFFFAOYSA-N
- SMILES: FC(C1C(O)=CN=CC=1)(F)F
Computed Properties
- Exact Mass: 163.02400
- Monoisotopic Mass: 163.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1A^2
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.4
Experimental Properties
- Density: 1.423
- Melting Point: 108-117°C
- Boiling Point: 290.3°C at 760 mmHg
- Flash Point: 129.4°C
- Refractive Index: 1.456
- PSA: 33.12000
- LogP: 1.80600
4-(Trifluoromethyl)pyridin-3-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
4-(Trifluoromethyl)pyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0060138-250mg |
4-(Trifluoromethyl)pyridin-3-ol |
936841-71-3 | 97.96% | 250mg |
$52.0 | 2022-04-26 | |
| ChemScence | CS-0060138-1g |
4-(Trifluoromethyl)pyridin-3-ol |
936841-71-3 | 97.96% | 1g |
$144.0 | 2022-04-26 | |
| Alichem | A023011666-250mg |
3-Hydroxy-4-(trifluoromethyl)pyridine |
936841-71-3 | 98% | 250mg |
$734.40 | 2023-08-31 | |
| Alichem | A023011666-500mg |
3-Hydroxy-4-(trifluoromethyl)pyridine |
936841-71-3 | 98% | 500mg |
$1038.80 | 2023-08-31 | |
| Alichem | A023011666-1g |
3-Hydroxy-4-(trifluoromethyl)pyridine |
936841-71-3 | 98% | 1g |
$1668.15 | 2023-08-31 | |
| Matrix Scientific | 101419-1g |
3-Hydroxy-4-(trifluoromethyl)pyridine, 97% |
936841-71-3 | 97% | 1g |
$279.00 | 2023-09-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T13586-500mg |
3-Hydroxy-4-(trifluoromethyl)pyridine |
936841-71-3 | > 98% | 500mg |
2772CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T13586-1g |
3-Hydroxy-4-(trifluoromethyl)pyridine |
936841-71-3 | > 98% | 1g |
4158CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 101419-1g |
3-Hydroxy-4-(trifluoromethyl)pyridine |
936841-71-3 | 98% | 1g |
4534CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0849-1g |
4-Trifluoromethyl-pyridin-3-ol |
936841-71-3 | 96% | 1g |
8463.46CNY | 2021-05-08 |
4-(Trifluoromethyl)pyridin-3-ol Production Method
Production Method 1
1.2 Reagents: Sulfuric acid ; 2 h, rt → 110 °C
1.3 Reagents: Sodium bicarbonate ; pH 6 - 7
Production Method 2
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Quinazolinone derivatives as viral polymerase inhibitors and their preparation and use in the treatment of hepatitis C viral infection, World Intellectual Property Organization, , ,
4-(Trifluoromethyl)pyridin-3-ol Raw materials
4-(Trifluoromethyl)pyridin-3-ol Preparation Products
4-(Trifluoromethyl)pyridin-3-ol Suppliers
4-(Trifluoromethyl)pyridin-3-ol Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4-(Trifluoromethyl)pyridin-3-ol
Introduction to 4-(Trifluoromethyl)pyridin-3-ol (CAS No. 936841-71-3)
4-(Trifluoromethyl)pyridin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 936841-71-3, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic alcohol features a trifluoromethyl group attached to a pyridine ring, making it a valuable scaffold for developing novel bioactive molecules. The presence of the hydroxyl (-OH) functional group at the 3-position introduces reactivity that can be exploited for further chemical modifications, enhancing its utility in synthetic chemistry.
The trifluoromethyl group is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. Compounds incorporating this moiety often exhibit improved pharmacokinetic profiles, making them attractive for drug development. In the case of 4-(Trifluoromethyl)pyridin-3-ol, the combination of the pyridine core and the electron-withdrawing nature of the trifluoromethyl group suggests potential applications in the design of kinase inhibitors, antiviral agents, and other therapeutic entities.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of fluorinated pyridines in medicinal chemistry. Studies indicate that substituents like the trifluoromethyl group can significantly influence the binding mode of small molecules to biological targets. For instance, computational studies on protein-ligand interactions have shown that fluorinated pyridines can enhance interactions through both hydrophobic and electrostatic effects. This makes 4-(Trifluoromethyl)pyridin-3-ol a promising candidate for further derivatization to achieve high-affinity binding to therapeutic targets.
In addition to its pharmaceutical applications, 4-(Trifluoromethyl)pyridin-3-ol has shown potential in agrochemical research. The structural features of this compound make it a suitable candidate for developing novel pesticides and herbicides. The trifluoromethyl group enhances the bioactivity of agrochemicals by improving their metabolic stability and soil persistence. Recent studies have demonstrated that fluorinated pyridines can act as potent inhibitors of enzymes involved in plant growth regulation, offering a new avenue for crop protection strategies.
The synthesis of 4-(Trifluoromethyl)pyridin-3-ol involves multi-step organic transformations, typically starting from commercially available pyridine derivatives. The introduction of the trifluoromethyl group is often achieved through halogenation followed by metal-catalyzed cross-coupling reactions or direct fluorination methods. The hydroxyl group at the 3-position can be introduced via nucleophilic substitution or oxidation-reduction reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in industrial applications.
The chemical properties of 4-(Trifluoromethyl)pyridin-3-ol, such as its solubility, stability, and reactivity, make it a versatile intermediate in organic synthesis. Its ability to undergo various functional group transformations allows chemists to explore a wide range of derivatives with tailored properties. For example, esterification or etherification of the hydroxyl group can yield compounds with improved solubility or lipophilicity, depending on the application requirements.
Current research is exploring novel derivatives of 4-(Trifluoromethyl)pyridin-3-ol with enhanced bioactivity and selectivity. By leveraging structure-activity relationship (SAR) studies, scientists are identifying modifications that optimize pharmacological properties. For instance, replacing hydrogen atoms on the pyridine ring with other substituents can alter electronic distributions and influence binding interactions with biological targets. These efforts are part of broader initiatives to develop next-generation therapeutics with improved efficacy and reduced side effects.
The role of 4-(Trifluoromethyl)pyridin-3-ol in drug discovery is further underscored by its presence in several clinical trials and preclinical studies. Researchers are investigating its potential as a lead compound for treating various diseases, including cancer, inflammation, and infectious disorders. The compound's unique structural features make it an attractive starting point for developing targeted therapies that address unmet medical needs.
In conclusion,4-(Trifluoromethyl)pyridin-3-ol (CAS No. 936841-71-3) is a versatile and highly functional compound with significant applications in pharmaceuticals and agrochemicals. Its structural features, including the presence of a trifluoromethyl group and a hydroxyl functional group, make it a valuable scaffold for developing novel bioactive molecules. Ongoing research continues to uncover new applications and synthetic strategies for this compound, reinforcing its importance in modern chemical biology.
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